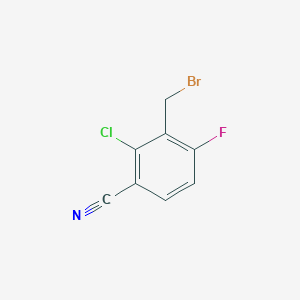
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C8H4BrClFN It is a derivative of benzonitrile, featuring bromomethyl, chloro, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of bromine, chlorine, and fluorine substituents.
The specific conditions for each step, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and scalability.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, nitro groups, and sulfonic acids.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.
Biology
The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with specific biological activities.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify and optimize these properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique substituents provide specific properties that can be tailored for various industrial uses.
Wirkmechanismus
The mechanism by which 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-2-chlorobenzonitrile: Lacks the fluorine substituent.
3-(Bromomethyl)-4-fluorobenzonitrile: Lacks the chlorine substituent.
2-Chloro-4-fluorobenzonitrile: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is unique due to the combination of bromomethyl, chloro, and fluoro substituents on the benzene ring. This combination provides distinct reactivity and properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Eigenschaften
Molekularformel |
C8H4BrClFN |
|---|---|
Molekulargewicht |
248.48 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-chloro-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-3-6-7(11)2-1-5(4-12)8(6)10/h1-2H,3H2 |
InChI-Schlüssel |
QYWWVXOMWBFLPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)Cl)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
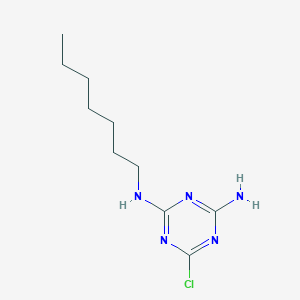
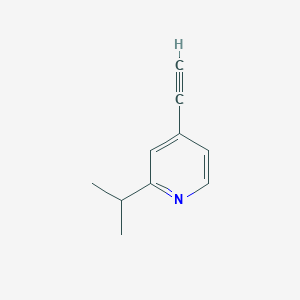




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
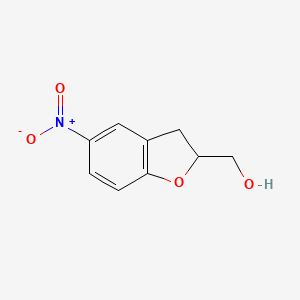
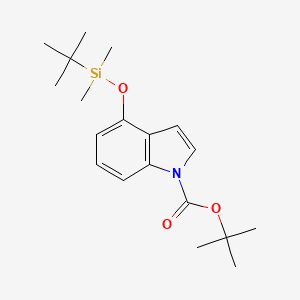
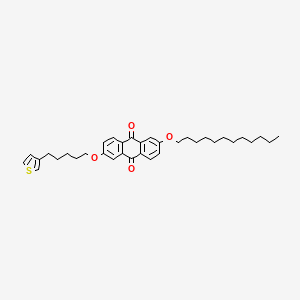
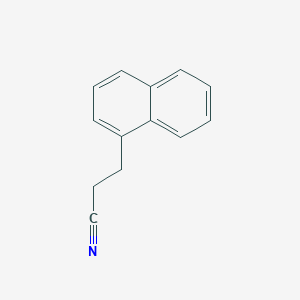
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

